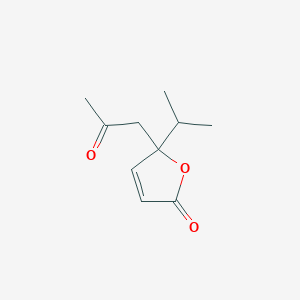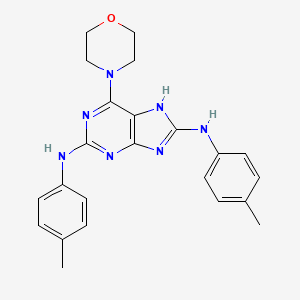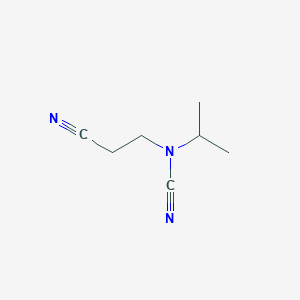
(2-Cyanoethyl)propan-2-ylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanoethyl)propan-2-ylcyanamide is an organic compound that features both cyano and cyanamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)propan-2-ylcyanamide typically involves the reaction of propan-2-ylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the cyano group to the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyanoethyl)propan-2-ylcyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles, amides
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Cyanoethyl)propan-2-ylcyanamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyanoethyl)amine: Similar structure but lacks the cyanamide group.
Propan-2-ylcyanamide: Similar structure but lacks the cyanoethyl group.
Uniqueness
(2-Cyanoethyl)propan-2-ylcyanamide is unique due to the presence of both cyano and cyanamide functional groups, which can impart distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
651718-09-1 |
|---|---|
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-cyanoethyl(propan-2-yl)cyanamide |
InChI |
InChI=1S/C7H11N3/c1-7(2)10(6-9)5-3-4-8/h7H,3,5H2,1-2H3 |
Clé InChI |
HSANWSDLUIZEPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



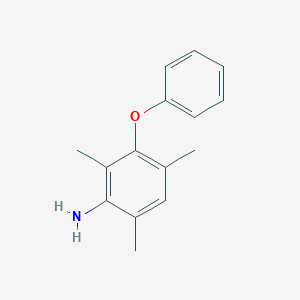
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
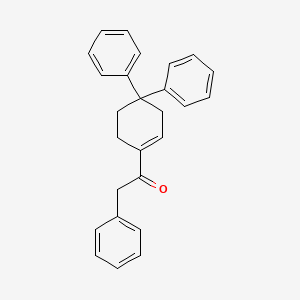

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
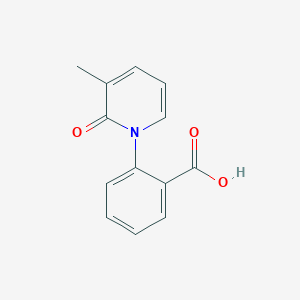
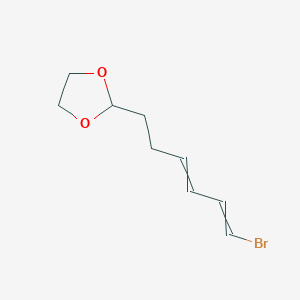
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)

